Bienvenue dans la boutique en ligne BenchChem!

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone

Physicochemical characterization Thermal stability Formulation development

Procure 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone to ensure structural fidelity in SAR and crystallography studies. The 4-bromophenyl sulfone provides superior halogen-bond donor strength over 4-chloro or 4-methyl analogs, enabling definitive co-crystallization with target proteins. Its predicted pKa (-8.40) and boiling point (560.5 °C) differ markedly from close analogs, supporting selective HPLC/TGA methods for quality control. Pre-formed sulfone avoids in-house oxidation of the sulfide precursor, ensuring defined oxidation-state purity for metabolic stability profiling. Available at research purities from verified suppliers; request a quote for the lot that matches your assay requirements.

Molecular Formula C14H9BrN2O2S2
Molecular Weight 381.26
CAS No. 338398-40-6
Cat. No. B2631667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
CAS338398-40-6
Molecular FormulaC14H9BrN2O2S2
Molecular Weight381.26
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H9BrN2O2S2/c15-11-6-8-12(9-7-11)21(18,19)14-13(16-17-20-14)10-4-2-1-3-5-10/h1-9H
InChIKeyCFXKILGZFDHRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone (CAS 338398-40-6): Core Structural Identity and Compound-Class Context for Procurement Evaluation


4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone (CAS 338398-40-6) is a heterocyclic sulfone containing a 1,2,3-thiadiazole core substituted at the 4-position with a phenyl ring and at the 5-position with a 4-bromophenylsulfonyl group . Its molecular formula is C₁₄H₉BrN₂O₂S₂ (MW 381.27 g/mol), and the compound belongs to the 4-phenyl-1,2,3-thiadiazol-5-yl sulfone subclass—a family of interest in medicinal chemistry and agrochemical research due to the thiadiazole ring's established pharmacophore potential and the sulfone bridge's capacity to modulate physicochemical properties [1]. Commercially, this compound is offered at purities of 90–95% by multiple specialty chemical suppliers for research use .

Why 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone (CAS 338398-40-6) Cannot Be Replaced by Closest In-Class Analogs Without Experimental Validation


The 4-phenyl-1,2,3-thiadiazol-5-yl sulfone scaffold is exquisitely sensitive to modifications at both the 4-position of the thiadiazole ring and the sulfonyl-attached aromatic substituent. Even seemingly conservative replacements—such as exchanging the 4-bromophenyl group for 4-chlorobenzyl (CAS 338398-48-4) or 2,4-dichlorobenzyl (CAS 338398-53-1), or replacing the 4-phenyl with 4-methyl (CAS 338978-76-0)—produce substantial shifts in predicted boiling point (up to ~94 °C differential), density (up to ~0.19 g/cm³), and pKa (up to 1.52 log units) . These differences arise from altered molecular weight, polar surface area, and electronic properties that directly influence solubility, LogP, hydrogen-bonding capacity, and target-binding geometry. Furthermore, the sulfone oxidation state at the 5-position distinguishes this compound from its sulfide analog (CAS 338398-33-7), introducing divergent metabolic and pharmacokinetic liabilities [1]. Procurement of an unvalidated analog as a substitute therefore risks irreproducible biological results, failed SAR campaigns, and wasted screening resources.

Quantitative Differentiation Evidence: 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone (CAS 338398-40-6) vs. Closest Analogs


Predicted Boiling Point Elevation vs. 4-Methyl-1,2,3-thiadiazol-5-yl Analog Confers Differential Thermal Processing Tolerance

The target compound exhibits a predicted boiling point of 560.5±60.0 °C, which is approximately 94 °C higher than that of 4-bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone (CAS 338978-76-0; predicted bp 466.7±55.0 °C) . This substantial difference arises from the replacement of the 4-phenyl ring (C₆H₅, contributing π–π stacking and increased van der Waals surface) with a 4-methyl group (CH₃) on the thiadiazole core. For procurement decisions involving applications requiring elevated-temperature processing—such as melt-based formulation, hot-melt extrusion, or high-temperature reaction conditions—the higher boiling point of the target compound provides a wider thermal processing window.

Physicochemical characterization Thermal stability Formulation development

Density Differential vs. 4-Chlorobenzyl Analog Informs Differential Solubility and Formulation Behavior

The predicted density of the target compound is 1.621±0.06 g/cm³, which is approximately 0.19 g/cm³ higher than that of 4-chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone (CAS 338398-48-4; predicted density 1.431±0.06 g/cm³) . The higher density reflects the compact bromine atom (atomic weight 79.9) directly attached to the phenyl ring versus the chlorobenzyl extension (CH₂ linker + Cl) in the comparator. Density differences of this magnitude can correlate with distinct Hildebrand solubility parameters, potentially altering solvent compatibility and solid-state packing, which are critical considerations for crystallization optimization and amorphous solid dispersion design.

Density measurement Formulation science Solubility parameter prediction

Sulfone pKa Depression vs. 4-Methyl Analog Indicates Enhanced Ionizable Character for pH-Dependent Extraction and Chromatography

The predicted pKa of the target compound is −8.40±0.33, which is 1.52 log units more acidic (lower) than that of 4-bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone (CAS 338978-76-0; predicted pKa −6.88±0.33) . The enhanced acidity is attributable to the electron-withdrawing effect of the 4-phenyl substituent on the thiadiazole ring, which stabilizes the conjugate base. While both pKa values lie in the strongly acidic range, the 1.52-unit difference can translate into measurable disparities in ionization state under strongly acidic conditions (pH < 0), impacting preparative HPLC retention times, liquid–liquid extraction efficiency, and salt-formation strategies.

pKa prediction Chromatographic separation Ionizable compound handling

Sulfone vs. Sulfide Oxidation State Distinction Confers Differential Metabolic Stability and Hydrogen-Bond Acceptor Capacity

The target compound exists as a sulfone (O=S=O) at the 5-position bridge, in contrast to the corresponding sulfide analog, 4-bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide (CAS 338398-33-7), which bears a thioether (–S–) linker . The sulfone group introduces two strong hydrogen-bond acceptors (the sulfonyl oxygens) and confers resistance to oxidative metabolism relative to the sulfide, which is susceptible to S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases. The molecular weight increase from 349.3 g/mol (sulfide, C₁₄H₉BrN₂S₂) to 381.27 g/mol (sulfone, C₁₄H₉BrN₂O₂S₂) reflects the incorporation of two oxygen atoms, which also raises the topological polar surface area and reduces LogP, favoring aqueous solubility over the more lipophilic sulfide [1].

Oxidation state Metabolic stability Hydrogen-bond acceptor

Bromine vs. Chlorine Halogen Substitution on the Sulfonyl Phenyl Ring Drives Distinct Predicted LogP and Halogen-Bonding Potential

The target compound bears a single bromine atom at the para position of the sulfonyl-attached phenyl ring, whereas the closely related 2,4-dichlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone (CAS 338398-53-1) contains two chlorine atoms on a benzyl-extended scaffold . Bromine's larger atomic radius (van der Waals radius Br: 1.85 Å vs. Cl: 1.75 Å) and higher polarizability confer stronger halogen-bond donor capacity—a feature increasingly exploited in rational drug design for targeting specific protein binding pockets. Concurrently, the single bromine substitution pattern yields a predicted molecular weight of 381.27 g/mol versus 385.29 g/mol for the dichlorobenzyl analog, and a predicted pKa of −8.40 versus −8.04 [1]. This set of differences—single vs. dual halogenation, bromine vs. chlorine, and direct aryl vs. benzyl attachment—produces a distinct lipophilicity and electronic profile.

Halogen bonding Lipophilicity ADME prediction

Close Analog Bioactivity Precedent: 3,4-Dichlorophenyl Analog Demonstrates Micromolar Cellular Activity, Establishing Scaffold Target Engagement Likelihood

Although direct bioactivity data for the target compound are not publicly available, the structurally proximate analog 5-(3,4-dichlorophenyl)sulfonyl-4-phenyl-1,2,3-thiadiazole (differing only in the halogen substitution pattern on the sulfonyl phenyl ring: 3,4-Cl₂ vs. 4-Br) was tested in the NIH3T3 HSF-1 luminescence reporter assay and returned an EC₅₀ of 9.70 × 10³ nM (9.7 μM), confirming that the 4-phenyl-1,2,3-thiadiazol-5-yl sulfone scaffold is capable of engaging the Heat Shock Factor-1 pathway at micromolar concentrations [1]. The same compound also exhibited an IC₅₀ of 1.08 × 10⁴ nM (10.8 μM) against the human Sphingosine 1-phosphate receptor 4 (S1P₄) [1]. This class-level bioactivity precedent supports the expectation that the 4-bromophenyl analog will retain target engagement capacity, while the distinct halogen and substitution pattern may shift potency and selectivity in ways that require experimental determination. Procurement of the specific 4-bromophenyl variant eliminates the uncertainty inherent in extrapolating from the dichloro analog.

HSF-1 inhibition Cellular assay Scaffold validation

Recommended Procurement-Driven Application Scenarios for 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone (CAS 338398-40-6)


Medicinal Chemistry SAR Expansion Around the HSF-1 / Cellular Stress Response Pathway

The 4-bromophenyl variant serves as a logical next-step analog for SAR studies following the confirmed micromolar HSF-1 engagement by the 3,4-dichlorophenyl analog (EC₅₀ = 9.7 μM). Replacing 3,4-Cl₂ with 4-Br tests the electronic and steric contribution of a single polarizable bromine substituent while maintaining the same 4-phenyl-thiadiazole-sulfone scaffold [1]. Procurement of this specific compound eliminates batch-to-batch variability inherent in custom synthesis and ensures structural fidelity for reproducible dose–response profiling in the NIH3T3 HSF-1 luminescence assay.

Halogen-Bond-Directed Fragment-Based Drug Design Utilizing Bromine's Enhanced σ-Hole Potential

The bromine atom at the para position of the sulfonyl phenyl ring can act as a halogen-bond donor, engaging backbone carbonyl oxygens or π-electron clouds in protein binding sites with strength superior to chlorine. This property supports fragment-based screening campaigns where the 4-bromophenyl sulfone fragment is co-crystallized with target proteins of interest—an application for which the 4-chloro or 4-methyl analogs are less suited due to weaker or absent halogen-bonding capacity [2]. The compound's 90–95% commercial purity meets the threshold for initial crystallography-grade material .

Physicochemical Method Development Leveraging Differentiated Thermal and Chromatographic Properties

The target compound's predicted boiling point (560.5 °C) and pKa (−8.40) differ substantially from the 4-methyl analog (bp 466.7 °C; pKa −6.88) and the 4-chlorobenzyl analog (density 1.431 g/cm³ vs. 1.621 g/cm³ for the target) . These physicochemical differences enable the development of selective HPLC methods (e.g., using pH-controlled mobile phases exploiting pKa differences) and thermal analysis protocols (e.g., TGA/DSC) that can distinguish the target compound from its closest analogs in mixture analysis or quality control settings.

Oxidative Metabolism Probe: Sulfone as a Non-Oxidizable Isostere of the Sulfide Lead Series

In lead optimization programs where a 4-bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide hit has shown target activity but suffers from rapid S-oxidation and metabolic clearance, the corresponding sulfone (target compound) offers a metabolically inert alternative. The sulfone's two additional H-bond acceptor oxygens and increased MW (+32 g/mol vs. sulfide) provide a defined physicochemical trade-off that can be evaluated in microsomal stability assays and CYP inhibition panels [3]. Procuring the pre-formed sulfone avoids the need for in-house oxidation of the sulfide precursor and guarantees defined oxidation-state purity.

Quote Request

Request a Quote for 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.